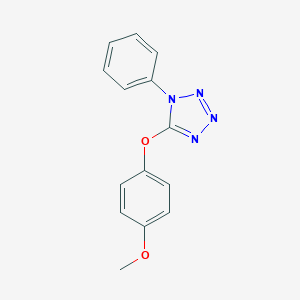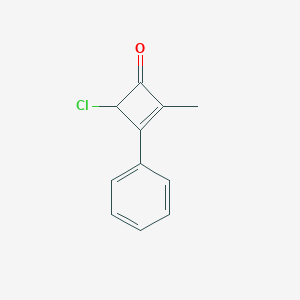
4-Chloro-2-methyl-3-phenylcyclobut-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-methyl-3-phenylcyclobut-2-en-1-one is a chemical compound that is commonly referred to as Muscimol. It is a naturally occurring compound that is found in several species of mushrooms, including Amanita muscaria. Muscimol has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
Muscimol acts as a potent agonist of the GABA-A receptor. It binds to the receptor and enhances the inhibitory effects of GABA on neuronal activity. This results in a decrease in neuronal excitability and an increase in inhibitory neurotransmission. Muscimol has been found to have a high affinity for the GABA-A receptor, making it a potent modulator of the receptor's activity.
Biochemical and physiological effects:
Muscimol has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of GABA in the brain, which results in an increase in inhibitory neurotransmission. Muscimol has also been found to decrease the release of glutamate, which is an excitatory neurotransmitter. This results in a decrease in neuronal excitability and an increase in inhibitory neurotransmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Muscimol has several advantages for use in lab experiments. It is a potent agonist of the GABA-A receptor, making it a useful tool for studying the receptor's activity. It has also been found to have a high affinity for the receptor, making it a potent modulator of its activity. However, Muscimol also has several limitations. It is a naturally occurring compound, which makes it difficult to obtain in large quantities. It is also a potent psychoactive compound, which makes it difficult to work with in lab settings.
Direcciones Futuras
There are several future directions for research on Muscimol. One area of research is the development of novel compounds that are based on the structure of Muscimol. These compounds could have improved pharmacological properties and could be used in the development of new drugs. Another area of research is the study of the GABA-A receptor and its role in neurological disorders. Muscimol could be used as a tool to study the receptor's activity and its potential as a therapeutic target. Finally, research could be conducted on the potential use of Muscimol in the treatment of anxiety disorders, insomnia, and epilepsy.
Métodos De Síntesis
Muscimol can be synthesized from ibotenic acid, which is found in Amanita muscaria. The synthesis process involves the decarboxylation of ibotenic acid, which results in the formation of Muscimol. The process can be carried out using a variety of methods, including refluxing the ibotenic acid in ethanol or by using an acid catalyst.
Aplicaciones Científicas De Investigación
Muscimol has been the subject of scientific research due to its potential therapeutic applications. It has been found to have anxiolytic, sedative, and hypnotic effects. It has also been shown to have potential as an anticonvulsant and analgesic. Muscimol has been studied for its potential use in the treatment of anxiety disorders, insomnia, and epilepsy.
Propiedades
Nombre del producto |
4-Chloro-2-methyl-3-phenylcyclobut-2-en-1-one |
|---|---|
Fórmula molecular |
C11H9ClO |
Peso molecular |
192.64 g/mol |
Nombre IUPAC |
4-chloro-2-methyl-3-phenylcyclobut-2-en-1-one |
InChI |
InChI=1S/C11H9ClO/c1-7-9(10(12)11(7)13)8-5-3-2-4-6-8/h2-6,10H,1H3 |
Clave InChI |
KCZORHJIKJSKPH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C1=O)Cl)C2=CC=CC=C2 |
SMILES canónico |
CC1=C(C(C1=O)Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



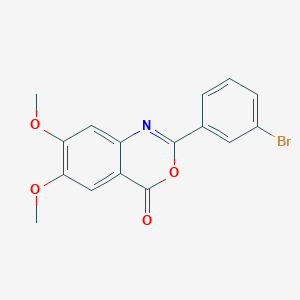
![11-(2-Chloroprop-2-enyl)benzo[b][1]benzazepine](/img/structure/B303253.png)
![propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate](/img/structure/B303254.png)
![(2E)-5-[(4-methylanilino)methyl]-2-[5-[(4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]-3H-pyrrolizin-1-one](/img/structure/B303259.png)
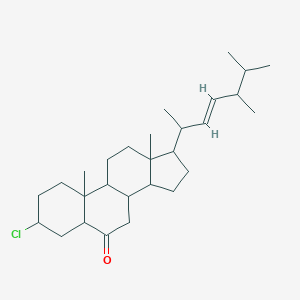
![[(Z)-[2-[(N-benzoyl-4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]amino] benzoate](/img/structure/B303261.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303263.png)
![2-[(3,4,5-Trimethoxybenzyl)amino]benzoic acid](/img/structure/B303264.png)
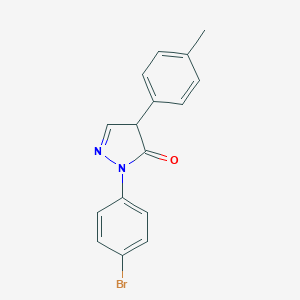
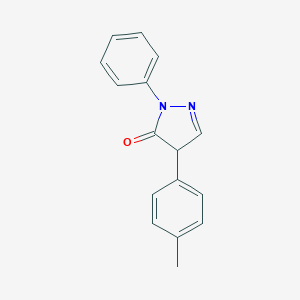

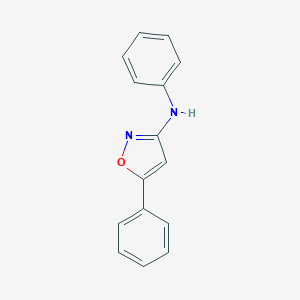
![4-[(2,6-Dimethylphenyl)acetyl]morpholine](/img/structure/B303275.png)
